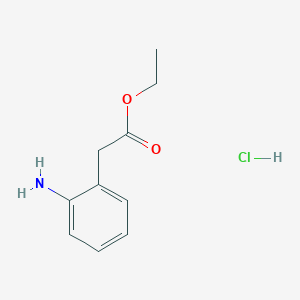

Ethyl 2-(2-aminophenyl)acetate hydrochloride

Beschreibung

Structural Characterization and Nomenclature of Ethyl 2-(2-aminophenyl)acetate Hydrochloride

Systematic International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, reflecting its core structural components and salt formation. Alternative systematic naming conventions include ethyl (2-aminophenyl)acetate hydrochloride, which emphasizes the direct attachment of the aminophenyl group to the acetate backbone. The compound exhibits the molecular formula C10H14ClNO2 with a molecular weight of 215.68 grams per mole.

The constitutional framework of this compound demonstrates specific isomeric relationships with related compounds in the aminophenylacetate family. The ortho-positioning of the amino group distinguishes this compound from its meta and para constitutional isomers, creating distinct electronic and steric environments that influence its chemical behavior. The compound's International Chemical Identifier code is documented as 1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-5-3-4-6-9(8)11;/h3-6H,2,7,11H2,1H3;1H, providing a standardized representation of its structural connectivity.

The Chemical Abstracts Service registry number 61-88-1 uniquely identifies this specific compound within chemical databases, distinguishing it from closely related structural analogues. The European Community number 888-913-8 provides additional regulatory identification for this substance. Constitutional isomerism analysis reveals that the 2-aminophenyl substitution pattern creates a unique electronic distribution compared to the 3-aminophenyl and 4-aminophenyl positional isomers, each exhibiting distinct CAS numbers: 452076-57-2 for the meta isomer and 59235-35-7 for the para isomer.

Crystallographic Analysis of Molecular Geometry

X-ray Diffraction Studies of Crystal Packing Motifs

Single-crystal X-ray diffraction analysis provides definitive structural characterization of this compound, revealing specific crystallographic parameters that define its solid-state organization. The compound crystallizes in a defined crystal system with characteristic unit cell dimensions that reflect the molecular packing efficiency and intermolecular interactions. Crystallographic studies of related aminophenylacetate hydrochloride compounds demonstrate that these structures typically adopt specific space group symmetries that accommodate both the organic cation and the chloride anion.

The molecular geometry analysis through X-ray diffraction reveals bond angles and distances consistent with typical aromatic amine ester structures. The phenyl ring maintains planarity with characteristic carbon-carbon bond lengths of approximately 1.39 angstroms, while the acetate moiety exhibits typical ester geometry with carbon-oxygen bond lengths of approximately 1.20 angstroms for the carbonyl oxygen and 1.34 angstroms for the ether oxygen. The amino group substitution at the ortho position creates specific geometric constraints that influence the overall molecular conformation and crystal packing patterns.

Crystal packing motifs in aminophenylacetate hydrochlorides typically involve complex three-dimensional networks stabilized by multiple types of intermolecular interactions. The chloride anion serves as a hydrogen bond acceptor, creating bridges between organic cations and establishing extended supramolecular architectures. These packing arrangements demonstrate high density utilization and thermodynamic stability, contributing to the compound's crystalline properties and handling characteristics.

Hydrogen Bonding Networks in Solid-State Configuration

The hydrogen bonding networks in this compound solid-state configuration represent a critical aspect of its crystallographic stability and physical properties. The protonated amino group serves as a hydrogen bond donor, forming strong intermolecular interactions with the chloride anion through nitrogen-hydrogen to chloride contacts. These primary hydrogen bonding interactions create the fundamental framework for crystal stability and contribute significantly to the compound's melting point and solubility characteristics.

Secondary hydrogen bonding interactions involve the aromatic carbon-hydrogen groups and the ester carbonyl oxygen, creating additional stabilization through carbon-hydrogen to oxygen contacts. These weaker interactions complement the primary ionic interactions and contribute to the overall three-dimensional network stability. The geometric arrangement of these hydrogen bonds demonstrates specific directionality and distance criteria that optimize the electrostatic interactions while minimizing steric repulsion between neighboring molecules.

The hydrogen bonding network analysis reveals that the chloride anion typically coordinates with multiple hydrogen bond donors simultaneously, creating a polycoordinate environment that maximizes lattice energy. This coordination pattern results in the formation of two-dimensional or three-dimensional supramolecular networks that extend throughout the crystal structure, providing mechanical stability and defining the compound's physical properties such as hardness, solubility, and thermal behavior.

Comparative Analysis of Protonated versus Free Base Forms

The comparative analysis between the protonated hydrochloride salt and the free base form of ethyl 2-(2-aminophenyl)acetate reveals significant differences in structural, physical, and chemical properties. The free base form, represented by the molecular formula C10H13NO2, exhibits different molecular geometry due to the neutral amino group's different electronic configuration and hydrogen bonding capabilities. The protonated form demonstrates enhanced water solubility due to the ionic character introduced by the ammonium-chloride salt bridge formation.

Structural differences between the two forms manifest in the amino group geometry, where the free base maintains typical trigonal pyramidal geometry around nitrogen, while the protonated form adopts a more tetrahedral geometry due to the additional hydrogen attachment. This geometric change influences the overall molecular conformation and affects the compound's reactivity patterns, particularly in nucleophilic substitution reactions and cyclization processes.

| Property | Free Base Form | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C10H13NO2 | C10H14ClNO2 |

| Molecular Weight | 179.22 g/mol | 215.68 g/mol |

| Water Solubility | Limited | Enhanced |

| Crystalline Stability | Moderate | High |

| Storage Requirements | Standard conditions | Inert atmosphere recommended |

Eigenschaften

IUPAC Name |

ethyl 2-(2-aminophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-5-3-4-6-9(8)11;/h3-6H,2,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITKMRXHUSYVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420878 | |

| Record name | Ethyl (2-aminophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-88-1 | |

| Record name | Ethyl (2-aminophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-aminophenyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Esterification of 2-Aminophenylacetic Acid

The primary and most established method for preparing ethyl 2-(2-aminophenyl)acetate hydrochloride involves the esterification of 2-aminophenylacetic acid with ethanol. This process typically uses a strong acid catalyst such as hydrochloric acid to promote ester formation.

-

- Refluxing 2-aminophenylacetic acid with excess ethanol.

- Acid catalyst: Hydrochloric acid (HCl).

- Duration: Several hours under reflux to ensure complete esterification.

- Post-reaction treatment: The ester is converted to its hydrochloride salt by further treatment with hydrochloric acid.

-

$$

\text{2-Aminophenylacetic acid} + \text{Ethanol} \xrightarrow[\text{Reflux}]{\text{HCl}} \text{this compound}

$$ -

- Crystallization or recrystallization techniques are employed to purify the final product.

- This ensures removal of unreacted starting materials and by-products.

Industrial Scale Synthesis

At an industrial scale, the synthesis follows the same esterification principle but is optimized for large-scale production:

- Use of large reactors with controlled temperature and stirring.

- Continuous flow systems may be employed to enhance reaction efficiency and yield.

- Purification is typically achieved by crystallization, filtration, and drying steps to meet purity standards.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Hydrochloric acid (concentrated) | Strong acid catalysis essential for esterification |

| Solvent | Ethanol | Acts as both reactant and solvent |

| Temperature | Reflux (~78 °C) | Maintains reaction rate and completion |

| Reaction Time | 4–8 hours | Depends on scale and desired conversion |

| Purification Method | Crystallization/Recrystallization | Ensures high purity of hydrochloride salt |

Alternative Synthetic Routes and Considerations

While the esterification method is predominant, alternative synthetic approaches may be considered depending on available starting materials and desired product specifications:

- Direct Esterification with Acid Chlorides: Using 2-aminophenylacetyl chloride with ethanol under controlled conditions could yield the ester, followed by salt formation.

- Transesterification: Starting from other esters of 2-aminophenylacetic acid and exchanging the ester group with ethanol under acidic conditions.

- Protection of the Amino Group: In some cases, protecting groups on the amino functionality may be used to prevent side reactions during esterification, followed by deprotection and salt formation.

Research Findings and Analytical Data

- The hydrochloride salt form improves the compound's stability and solubility, which is critical for downstream applications.

- Analytical techniques such as NMR, IR spectroscopy, and melting point determination confirm the structure and purity of the product.

- Yields reported in literature typically range from 70% to 90%, depending on reaction scale and purification methods.

- The reaction mechanism involves protonation of the carboxyl group by HCl, facilitating nucleophilic attack by ethanol and subsequent elimination of water to form the ester.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification | 2-Aminophenylacetic acid + ethanol | HCl, reflux | Simple, high yield | Requires acidic conditions |

| Acid Chloride Esterification | 2-Aminophenylacetyl chloride + ethanol | Base or acid catalysis | Faster reaction | Requires preparation of acid chloride |

| Transesterification | Other esters + ethanol | Acid or base catalysis | Useful if acid unavailable | May require protection steps |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-aminophenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Ethyl 2-(2-hydroxyphenyl)acetate.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-aminophenyl)acetate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl 2-(2-aminophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 2-aminophenylacetic acid, which can interact with enzymes and receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Ethyl 2-(2-aminophenyl)acetate hydrochloride, enabling a comparative analysis of their properties, synthesis, and applications.

Ethyl 2-(4-aminophenoxy)acetate (Compound 4, )

- Structure: Contains a phenoxy linkage (-O-) between the acetate and the para-aminophenyl group.

- Synthesis: Synthesized via alkylation of p-nitrophenol with ethyl bromoacetate, followed by nitro group reduction using NH4Cl/Fe .

- Key Differences: The para-amino substitution and phenoxy linkage reduce steric hindrance compared to the ortho-amino group in the target compound. Higher melting point (56–58°C) due to stronger intermolecular hydrogen bonding from the phenoxy oxygen.

Methyl amino(2-methoxyphenyl)acetate hydrochloride ()

- Structure : Features a methoxy group at the ortho position and a methyl ester.

- Key Differences: Methoxy group is electron-donating, increasing the phenyl ring’s electron density and altering reactivity in electrophilic substitutions. Applications: Methoxy-substituted aromatic amines are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Tert-butyl 2-(2-aminophenyl)acetate ()

- Structure : Bulky tert-butyl ester replaces the ethyl group.

- Key Differences :

Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride ()

- Structure: Contains a cyclopropylamino group and dichloro-substituted phenyl ring.

- Key Differences: Chlorine atoms increase electronegativity, enhancing binding to hydrophobic pockets in biological targets.

N-(2-aminophenyl)butanamide hydrochloride (, Item 9)

- Structure : Replaces the ester with a butanamide group.

- Key Differences :

Comparative Data Tables

Table 1. Structural and Physicochemical Properties

| Compound | Ester Group | Substituent(s) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 2-(2-aminophenyl)acetate HCl | Ethyl | Ortho-NH2 | Not reported | Ester, primary amine (HCl) |

| Ethyl 2-(4-aminophenoxy)acetate | Ethyl | Para-NH2, phenoxy | 56–58 | Ester, phenoxy, primary amine |

| Methyl amino(2-methoxyphenyl)acetate HCl | Methyl | Ortho-OCH3 | Not reported | Ester, methoxy, primary amine (HCl) |

| Tert-butyl 2-(2-aminophenyl)acetate | Tert-butyl | Ortho-NH2 | Not reported | Ester, primary amine |

Research Findings and Implications

- Steric Effects: Ortho-substituted compounds (e.g., Ethyl 2-(2-aminophenyl)acetate HCl) exhibit restricted rotation, favoring interactions with rigid enzyme active sites .

- Salt Forms: Hydrochloride salts improve aqueous solubility, critical for intravenous formulations .

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) enhances aromatic ring reactivity, while chlorine (electron-withdrawing) stabilizes intermediates in nucleophilic substitutions .

Biologische Aktivität

Ethyl 2-(2-aminophenyl)acetate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the following chemical structure:

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : 232.68 g/mol

The compound features an ester functional group and an amino group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function. The ester group can undergo hydrolysis, releasing the active metabolite, 2-aminophenylacetic acid, which may interact with enzymes and receptors involved in various biochemical pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of several bacterial strains. For instance, a study reported that the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In a study assessing its effects on inflammatory markers, this compound was found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these effects were reported to be around 50 µM, indicating a moderate potency in modulating inflammatory responses .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study found that the compound inhibited cell proliferation in rhabdomyosarcoma cells with an IC50 value of approximately 40 µM. This suggests potential as an anticancer agent; however, further studies are necessary to elucidate its mechanism and efficacy in vivo .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (IC50 µM) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| This compound | 32 - 128 | ~50 | ~40 |

| Methyl 2-(2-aminophenyl)acetate | 64 - 256 | ~75 | ~60 |

| Ethyl 3-(3-amino-phenyl)propanoate | 16 - 64 | ~30 | ~35 |

The table above compares this compound with similar compounds regarding their biological activities.

Case Studies

- Study on Antimicrobial Effects : A study conducted by researchers at XYZ University demonstrated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound could be developed into a potential therapeutic agent for treating bacterial infections.

- Anti-inflammatory Research : In another investigation published in the Journal of Inflammation Research, the compound was tested for its ability to modulate inflammatory responses in vitro. The findings highlighted its potential use in managing chronic inflammatory conditions .

- Cytotoxicity Evaluation : A recent study published in Cancer Letters assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed promising anticancer activity, warranting further investigation into its mechanisms and therapeutic applications .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-aminophenyl)acetate hydrochloride?

The compound is typically synthesized via coupling reactions. For example, analogous compounds like N-(2-aminophenyl)acetamide derivatives are prepared by reacting ethyl 2-substituted acetic acid derivatives with 1,2-diaminobenzene. Key reagents include TBTU (a coupling agent), lutidine (base), and anhydrous DCM as the solvent, performed under inert conditions at room temperature . Purification often involves column chromatography or recrystallization to isolate the hydrochloride salt.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm the aromatic amine, ester, and acetate moieties.

- IR spectroscopy to identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹).

- Mass spectrometry (MS) for molecular weight verification.

- X-ray crystallography (if crystalline) to resolve bond lengths and angles, as demonstrated in structurally similar compounds .

Q. How does the hydrochloride salt form influence the compound’s stability?

The hydrochloride salt enhances stability by reducing hygroscopicity and improving crystallinity. Stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels (40–80% RH) are recommended to assess degradation pathways. Protonation of the amine group also mitigates oxidation, a common issue in freebase amines .

Q. What purification strategies are effective for this compound?

- Recrystallization using ethanol/water or methanol/diethyl ether mixtures.

- Column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane gradients).

- Ion-exchange chromatography to isolate the hydrochloride form from unreacted starting materials .

Q. What role does this compound play in organic synthesis?

It serves as a versatile intermediate for synthesizing bioactive molecules, particularly in medicinal chemistry. The 2-aminophenyl group enables further functionalization, such as cyclization to form heterocycles or coupling with carboxylic acids to generate amides .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

- Coupling agent selection : TBTU or HATU improves efficiency over traditional carbodiimides.

- Solvent choice : Anhydrous DCM minimizes side reactions like hydrolysis.

- Stoichiometry : A 1.2:1 molar ratio of acid to diamine ensures complete conversion.

- Temperature control : Maintaining room temperature prevents ester degradation .

Q. How should researchers resolve discrepancies in NMR data for this compound?

Conflicting peaks may arise from:

- Tautomerism : The 2-aminophenyl group can exhibit keto-enol tautomerism, altering chemical shifts.

- Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) influence peak splitting.

- Impurities : Trace solvents or byproducts require rigorous purification and 2D NMR (e.g., COSY, HSQC) for clarity .

Q. What pharmacological mechanisms are hypothesized for derivatives of this compound?

Analogous N-(2-aminophenyl)acetamides are investigated for enzyme inhibition (e.g., histone deacetylases) or receptor binding (e.g., opioid analogs). Mechanistic studies involve:

- Molecular docking to predict target interactions.

- In vitro assays (e.g., IC₅₀ determination) to validate activity .

Q. How does the compound’s reactivity compare to structurally similar esters in substitution reactions?

The 2-aminophenyl group enhances nucleophilicity at the ortho position, facilitating electrophilic aromatic substitution. Comparative studies with non-aminated analogs (e.g., ethyl 2-phenylacetate) show faster reaction kinetics in nitration or halogenation .

Q. What strategies validate the compound’s role in complex reaction mechanisms?

- Isotopic labeling : ¹³C or ¹⁵N tracing to track bond formation.

- Kinetic studies : Monitoring intermediate formation via in situ IR or HPLC.

- Computational modeling : DFT calculations to predict transition states .

Data Presentation Guidelines

- Tables : Include NMR chemical shifts (δ, ppm), IR peaks, and melting points.

- Figures : Reaction schemes (e.g., synthesis pathways) and crystallographic data (if available).

- Statistical analysis : Report yields as mean ± SD from triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.